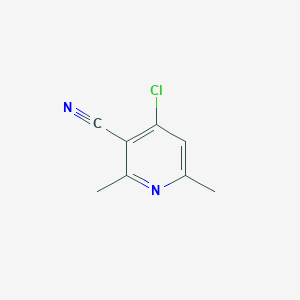

2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. These compounds have been extensively studied for their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . They are also known to possess antioxidant properties .

Synthesis Analysis

The synthesis of triazole derivatives, including 2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid, has been studied extensively. Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-1,2,4-triazol-3-yl)benzoic acid is characterized by the presence of a 1,2,4-triazole ring. This ring is a common structural feature of many synthetic compounds with diversified therapeutic efficacy .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The compound has been used in the synthesis of new 1,2,4-triazole derivatives, which have shown promising antimicrobial activities . These derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .

Anticancer Agents

1,2,4-triazole derivatives, including “2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid”, have been synthesized and evaluated as promising anticancer agents . Some of these derivatives showed a promising cytotoxic activity against Hela cell line .

Dye Adsorption

Co(II) coordination polymers based on 1,2,4-triazole derivatives can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

Breast Cancer Treatment

Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .

Antibacterial and Antifungal Agents

Several 1,2,3-triazoles, which can be synthesized from “2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid”, have proven to be effective antibacterial and antifungal agents .

Agrochemicals

1,4-disubstituted 1H-1,2,3-triazoles, which can be synthesized from “2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid”, have important applications as agrochemicals .

Photostabilizers

1,4-disubstituted 1H-1,2,3-triazoles, which can be synthesized from “2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid”, are used as photostabilizers .

Anticorrosives

1,4-disubstituted 1H-1,2,3-triazoles, which can be synthesized from “2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid”, are used as anticorrosives .

Wirkmechanismus

Target of Action

Triazole compounds have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

It’s known that triazole compounds often act by binding to their targets, thereby modulating their activity . This interaction can lead to changes in the biochemical processes controlled by these targets.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds, it’s likely that multiple pathways could be affected .

Result of Action

Some triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methyl-1,2,4-Triazol-3-yl)Benzoic Acid . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

Eigenschaften

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIERKWMDWLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

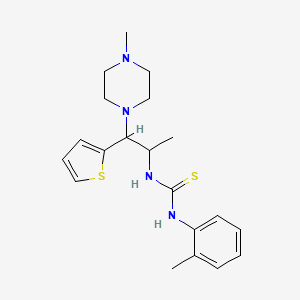

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)

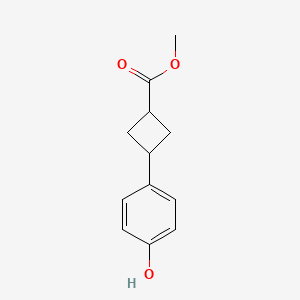

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)

![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

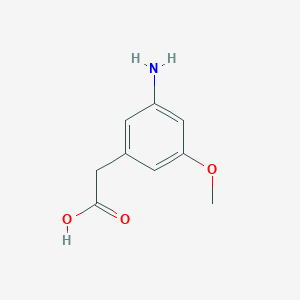

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)